C16H23FN4O2 -

C16H23FN4O2

Catalog Number: EVT-11131913
CAS Number:
Molecular Formula: C16H23FN4O2
Molecular Weight: 322.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fluoromethamphetamine is synthesized in laboratories and is not typically found in nature. Its synthesis is often associated with research into psychoactive substances and their potential therapeutic applications.

Classification
  • Chemical Class: Phenethylamines
  • Substituent: Fluorine atom
  • Type: Stimulant
Synthesis Analysis

Methods

The synthesis of Fluoromethamphetamine can be approached through various chemical methodologies. One common method involves the alkylation of an appropriate precursor, such as methamphetamine, using a fluorinated reagent. The general steps include:

  1. Preparation of the Precursor: Starting from methamphetamine, which can be obtained through reductive amination.
  2. Fluorination Reaction: Utilizing reagents like N-fluoro-N-alkylsulfonamides or fluorinating agents such as potassium fluoride in a polar solvent to introduce the fluorine atom.
  3. Purification: The product may require purification through recrystallization or chromatography to isolate Fluoromethamphetamine from by-products.

Technical Details

The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. For example, reactions conducted under controlled temperatures (e.g., 0°C to room temperature) often yield better results.

Molecular Structure Analysis

Structure

Fluoromethamphetamine has a complex structure that includes:

  • A phenyl ring
  • An ethylamine side chain
  • A fluorine substituent at a specific position on the aromatic ring

Data

  • Molecular Weight: 308.38 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

Fluoromethamphetamine can undergo various chemical reactions typical for amines and substituted phenethylamines, including:

  1. Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: May participate in reduction reactions under specific conditions.
  3. Substitution Reactions: The presence of the fluorine atom allows for further substitution reactions, potentially leading to other derivatives.

Technical Details

The reactivity of Fluoromethamphetamine can be influenced by the electron-withdrawing nature of the fluorine atom, which can stabilize certain reaction intermediates.

Mechanism of Action

Process

Fluoromethamphetamine primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. The mechanism involves:

  1. Inhibition of Reuptake: It blocks the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations.
  2. Release Promotion: It stimulates the release of these neurotransmitters from presynaptic neurons.

Data

Studies indicate that compounds with a fluorine substitution may exhibit enhanced binding affinity to dopamine receptors compared to their non-fluorinated counterparts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water is limited due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.
Applications

Scientific Uses

Fluoromethamphetamine is primarily used in research settings to study its pharmacological effects and potential therapeutic applications. Its unique properties make it a subject of interest in studies related to:

  • Neuropharmacology: Understanding its effects on neurotransmitter systems.
  • Medicinal Chemistry: Exploring modifications for developing new therapeutic agents.
  • Toxicology: Evaluating safety profiles and potential risks associated with its use.
Introduction to A1 Adenosine Receptor Pharmacology

Historical Context of Xanthine-Based Antagonist Development

The evolution of xanthine-based adenosine receptor antagonists represents a cornerstone in purinergic pharmacology. Early non-selective methylxanthines like caffeine and theophylline demonstrated adenosine receptor blockade as a key mechanism of action, but their utility as research tools was limited by low potency (sub-millimolar affinity) and phosphodiesterase inhibition [4] [6]. The 1980s witnessed transformative advances with the development of 8-substituted xanthine derivatives, culminating in the prototypical A1 adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine. This compound exhibited nanomolar affinity (Ki ≈ 0.3-0.7 nM) and over 1,000-fold selectivity for A1 adenosine receptor versus the A2A adenosine receptor subtype [4] [6]. These breakthroughs enabled precise pharmacological dissection of adenosine-mediated physiology and established critical structure-activity relationship principles.

Table 1: Evolution of Xanthine-Based A1 Adenosine Receptor Antagonists

CompoundStructural FeaturesA1 Adenosine Receptor Affinity (Ki, nM)Selectivity (A1 vs A2A)
Theophylline1,3-dimethylxanthine~15,000<10-fold
8-Phenyltheophylline8-phenyl substitution~200~20-fold
8-Cyclopentyl-1,3-dipropylxanthine8-cyclopentyl, N1,N3-dipropyl0.3-0.7>1,000-fold
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine3-fluoropropyl chain4.4~1,200-fold

The strategic fluorination of xanthine derivatives emerged as a pivotal innovation for positron emission tomography ligand development. Fluorine-18 labeling of 8-cyclopentyl-1,3-dipropylxanthine analogs yielded 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine, combining high A1 adenosine receptor affinity (Kd = 4.4 nM) with the ideal radiochemical properties of fluorine-18 (110-minute half-life) for neuroimaging applications [5] [8]. This represented the culmination of three decades of medicinal chemistry refinement aimed at optimizing receptor affinity, selectivity, and physicochemical properties for in vivo applications.

Structural Determinants of Receptor Subtype Selectivity

The molecular architecture of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine exemplifies precision engineering for A1 adenosine receptor selectivity. Three structural domains govern its binding characteristics: The 8-cyclopentyl moiety occupies a hydrophobic pocket within the receptor's orthosteric binding site, mimicking the ribose ring of endogenous adenosine but with enhanced hydrophobic interactions. This cyclopentyl group confers significant A1 adenosine receptor preference over the A2A adenosine receptor subtype, where bulkier substituents are sterically disfavored [4] [6]. The N1-propyl chain optimizes interactions with transmembrane helix 7 residues, while the 3-(3-fluoropropyl) extension enhances both affinity and selectivity through hydrophobic contacts with extracellular loop regions unique to the A1 adenosine receptor conformation [5] [8].

Biophysical studies reveal that 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine stabilizes an inactive receptor conformation through specific interactions with residues Glu172 (transmembrane helix 5) and Asn254 (transmembrane helix 6). The fluoropropyl chain contributes to both binding energy (ΔG = -0.8 kcal/mol) and favorable pharmacokinetics, increasing lipophilicity (log P = 2.1) to facilitate blood-brain barrier penetration while maintaining metabolic stability [5] [8]. The compound's 1,200-fold A1 adenosine receptor selectivity over A2A adenosine receptor is attributed to these complementary interactions, with negligible affinity for A2B adenosine receptor or A3 adenosine receptor subtypes at physiologically relevant concentrations.

Table 2: Structural Determinants of 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine Selectivity

Structural ElementChemical RolePharmacological Consequence
8-Cyclopentyl groupHydrophobic pocket occupationHigh A1 adenosine receptor affinity (Kd = 4.4 nM)
N1-Propyl chainTransmembrane helix 7 interactionPrevents receptor activation
3-(3-Fluoropropyl) extensionExtracellular loop contactsEnhances A1 adenosine receptor specificity
Xanthine coreHydrogen bonding scaffoldCompetitive adenosine displacement

Beyond classical antagonism, recent investigations using split-luciferase assays demonstrate that 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine binding modulates β-arrestin 2 recruitment dynamics. This G protein-coupled receptor kinase-dependent mechanism suggests that xanthine antagonists may influence A1 adenosine receptor signaling beyond mere competitive inhibition, potentially affecting receptor internalization and downstream signaling cascades in neurons [9].

Therapeutic Rationale for A1 Adenosine Receptor-Targeted Neuropharmacology

The A1 adenosine receptor serves as a critical neuromodulatory gatekeeper in the central nervous system, where its activation hyperpolarizes neurons through G protein-coupled inwardly-rectifying potassium channel activation and inhibits excitatory neurotransmitter release. This receptor is densely expressed in epileptogenic regions, particularly within the hippocampus, cortex, and thalamus [1] [10]. In pathological hyperexcitability states such as epilepsy, endogenous adenosine insufficiency creates an excitatory-inhibitory imbalance. Electrophysiological studies of human epileptic tissue demonstrate that A1 adenosine receptor agonists preferentially suppress epileptiform discharges in fast-spiking interneurons (22.88 ± 1.12% frequency reduction), identifying these cells as key targets for seizure control [10]. These findings provide a mechanistic foundation for adenosine augmentation therapies employing either receptor agonists or adenosine-regulating agents.

The A1 adenosine receptor also modulates sleep-wake regulation through ventrolateral preoptic nucleus projections, where receptor activation promotes non-rapid eye movement sleep. Pathological disruptions of this system contribute to sleep disorders characterized by hyperarousal states [9]. Additionally, A1 adenosine receptor neuroprotection manifests through multiple pathways: suppression of presynaptic glutamate release, inhibition of N-methyl-D-aspartate receptor-mediated excitotoxicity, astrocyte-mediated glutamate clearance potentiation, and microglial cytokine modulation. In Alzheimer's disease models, A1 adenosine receptor preservation mitigates tau-mediated cognitive impairment, while in Parkinson's disease, receptor activation protects dopaminergic neurons through inhibition of pathological synchronization in basal ganglia circuits [1] [5].

Table 3: Neurological Therapeutic Targets for A1 Adenosine Receptor Ligands

Therapeutic AreaPathophysiological MechanismA1 Adenosine Receptor Intervention
EpilepsyReduced adenosine anticonvulsant toneAgonists suppress hyperexcitability in fast-spiking interneurons
NeurodegenerationExcitotoxicity and neuroinflammationAntagonists preserve cognition in tauopathy models
Sleep DisordersDisrupted sleep-wake circuitryAllosteric modulators enhance endogenous adenosine signaling
Cerebral IschemiaGlutamate excitotoxicityAgonists reduce infarct volume in preclinical models
Chronic PainEnhanced nociceptive signalingAgonists inhibit spinal cord sensitization

Position of 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine in Contemporary Receptor Ligand Research

8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine occupies a specialized niche as a fluorine-18-labeled positron emission tomography tracer for non-invasive A1 adenosine receptor quantification in living brain tissue. Its radiochemical synthesis achieves high specific activity (>270 GBq/μmol) and radiochemical purity (>98%) within 55 minutes, making it operationally practical for clinical imaging protocols [5] [8]. Unlike earlier carbon-11-labeled compounds like 1-propyl-11C-8-dicyclopropylmethyl-1,3-dipropylxanthine, which suffered from low radiochemical yield (∼5%) and rapid metabolic degradation, 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine demonstrates excellent in vivo stability and brain kinetics. After intravenous administration, it rapidly crosses the blood-brain barrier and achieves equilibrium distribution within 30 minutes, with highest retention in A1 adenosine receptor-rich regions including the neocortex, thalamus, and cerebellum [3] [8].

Displacement studies using positron emission tomography confirm that 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine binding is specific and saturable, with 72 ± 8% displacement observed following administration of the reference antagonist 8-cyclopentyl-1,3-dipropylxanthine [8]. This pharmacodynamic profile enables precise quantification of receptor density changes in neurological disorders. Clinical investigations have utilized 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine positron emission tomography to reveal A1 adenosine receptor upregulation in cirrhotic patients and receptor occupancy by caffeine in the human brain [3]. Recent methodological innovations include combining 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine positron emission tomography with high-resolution magnetic resonance imaging for multimodal assessment of receptor distribution within specific neuroanatomical structures.

Beyond diagnostic imaging, 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine serves as a pharmacological probe for investigating A1 adenosine receptor signaling bias. Contemporary research employs this molecule in split-luciferase complementation assays to quantify β-arrestin 2 recruitment kinetics, revealing differential signaling patterns between reference agonists like N6-cyclopentyladenosine and allosteric modulators [9]. These applications position 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine as both a clinical tool for receptor quantification and a research probe for elucidating fundamental receptor pharmacology in living systems.

Properties

Product Name

C16H23FN4O2

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

Molecular Formula

C16H23FN4O2

Molecular Weight

322.38 g/mol

InChI

InChI=1S/C16H23FN4O2/c1-12(2)19-15(22)11-18-16(23)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,18,23)(H,19,22)

InChI Key

UAYHSCQWHHMNSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.